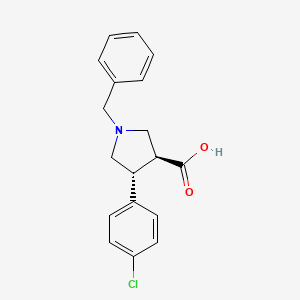

(3S,4R)-1-Benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid

Description

(3S,4R)-1-Benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid is a chiral compound with significant importance in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with a benzyl group and a 4-chlorophenyl group. The stereochemistry of the compound is specified by the (3S,4R) configuration, indicating the spatial arrangement of the substituents around the chiral centers.

Properties

IUPAC Name |

(3S,4R)-1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClNO2/c19-15-8-6-14(7-9-15)16-11-20(12-17(16)18(21)22)10-13-4-2-1-3-5-13/h1-9,16-17H,10-12H2,(H,21,22)/t16-,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFNFWUMLKQDFKI-DLBZAZTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1CC2=CC=CC=C2)C(=O)O)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](CN1CC2=CC=CC=C2)C(=O)O)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101142204 | |

| Record name | 3-Pyrrolidinecarboxylic acid, 4-(4-chlorophenyl)-1-(phenylmethyl)-, (3S,4R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101142204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1417789-28-6 | |

| Record name | 3-Pyrrolidinecarboxylic acid, 4-(4-chlorophenyl)-1-(phenylmethyl)-, (3S,4R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1417789-28-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyrrolidinecarboxylic acid, 4-(4-chlorophenyl)-1-(phenylmethyl)-, (3S,4R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101142204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Formation of the Pyrrolidine Ring

The core pyrrolidine ring of (3S,4R)-1-Benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid is typically constructed through cyclization reactions starting from amino acid derivatives or suitable precursors. A common approach includes:

Cyclization via 1,3-Dipolar Cycloaddition: This method involves reacting precursors under catalytic or acidic conditions to form the five-membered pyrrolidine ring. The reaction is often facilitated by transition metal catalysts or acids to promote ring closure efficiently.

Amino Acid Derivative Cyclization: Using chiral amino acid derivatives as starting materials allows for the introduction of stereochemistry early in the synthesis, which is crucial for obtaining the (3S,4R) configuration.

Introduction of Benzyl and 4-Chlorophenyl Groups

The benzyl group at the nitrogen and the 4-chlorophenyl substituent at the 4-position of the pyrrolidine ring are introduced via nucleophilic substitution reactions:

N-Benzylation: The nitrogen atom of the pyrrolidine ring is alkylated with benzyl halides under basic conditions, often employing strong bases and polar aprotic solvents to facilitate substitution.

4-Chlorophenyl Substitution: The 4-chlorophenyl group is introduced through electrophilic aromatic substitution or cross-coupling reactions, depending on the precursor structure. The use of halogenated aromatic compounds as electrophiles is common, with palladium-catalyzed coupling reactions being an option for selective substitution.

Chiral Resolution and Stereochemical Control

Achieving the (3S,4R) stereochemistry is critical and can be accomplished by:

Chiral Resolution of Racemic Mixtures: After synthesis, racemic mixtures are separated using chiral chromatography techniques such as chiral HPLC columns (e.g., Chiralpak AD-H) to isolate the desired enantiomer.

Use of Chiral Auxiliaries or Catalysts: Enantioselective catalytic hydrogenation using ruthenium-based homogeneous catalysts has been reported to produce enantiomerically enriched pyrrolidine derivatives with high stereoselectivity.

Stereochemical Confirmation: Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy (including ¹H, ¹³C, COSY, NOESY), polarimetry, and high-resolution mass spectrometry (HRMS) are employed to confirm stereochemistry and purity.

Industrial Production Methods

Large-scale synthesis of (3S,4R)-1-Benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid involves optimization to maximize yield and purity:

Continuous Flow Reactors: These reactors allow precise control over reaction parameters (temperature, pressure, residence time) and improve scalability and reproducibility.

Automated Systems: Integration of automated synthesis platforms enhances throughput and consistency, especially in the chiral resolution steps.

Optimized Catalytic Systems: Use of advanced catalytic systems, including Ru-catalysts for enantioselective hydrogenation, improves stereochemical outcomes and reduces by-products.

Summary of Preparation Steps and Conditions

Research Findings and Analysis

Enantioselective Catalytic Hydrogenation: A patented method describes the use of Ru-catalysts for homogeneous enantioselective hydrogenation to prepare (3S,4R) or (3R,4S) pyrrolidine-3-carboxylic acid derivatives, achieving high enantiomeric excess and yield.

Stability Considerations: The compound is light-sensitive and prone to oxidation, especially at the pyrrolidine ring. Recommended storage is at –20°C under nitrogen in amber vials to maintain integrity.

Analytical Techniques: Chiral HPLC and X-ray crystallography remain the gold standards for stereochemical analysis, while NMR and HRMS confirm structural identity and purity.

Comparative Notes

Compared to related pyrrolidine derivatives with different halogen substituents (e.g., fluoro, bromo, methyl), the 4-chlorophenyl substituent affects reactivity and biological activity, necessitating tailored synthetic approaches to optimize yield and stereoselectivity.

This detailed synthesis overview of (3S,4R)-1-Benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid integrates data from multiple authoritative sources, highlighting the critical steps and conditions for successful preparation of this chiral compound with high stereochemical fidelity and purity.

Chemical Reactions Analysis

Oxidation Reactions

The carboxylic acid group undergoes oxidation under specific conditions:

*Oxidation of the pyrrolidine ring is sterically hindered due to substituents at C3 and C4 positions.

Reduction Reactions

Reduction targets the carboxylic acid group and aromatic systems:

Substitution Reactions

The chlorophenyl group participates in electrophilic substitution:

*Steric hindrance from the pyrrolidine ring limits reactivity at the C4 chlorophenyl position.

Cyclization and Ring-Opening

The pyrrolidine scaffold undergoes ring modifications:

Stability and Reactivity Trends

- pH Sensitivity : Stable in neutral media but decarboxylates under strong acidic (pH < 2) or basic (pH > 12) conditions .

- Thermal Decomposition : Onset at 220°C via loss of CO₂ and benzyl chloride.

- Stereochemical Integrity : Retains (3S,4R) configuration in reactions below 100°C .

Comparative Reactivity with Analogs

Scientific Research Applications

Chemical Properties and Structure

- IUPAC Name : (3S,4R)-1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid

- Molecular Formula : C18H18ClNO2

- Molecular Weight : 315.8 g/mol

- CAS Number : 1417789-28-6

The compound contains a pyrrolidine ring substituted with a benzyl group and a 4-chlorophenyl group, which are crucial for its biological interactions. The stereochemistry at the 3 and 4 positions contributes to its chiral nature, making it valuable in the synthesis of enantiomerically pure compounds.

Chemistry

In the field of chemistry, (3S,4R)-1-Benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid serves as a versatile building block for synthesizing more complex molecules. Its chiral nature allows chemists to create enantiomerically pure compounds essential for various applications in pharmaceuticals and agrochemicals.

Biology

The compound is under investigation for its potential biological activities. It can act as a lead compound in developing new pharmaceuticals targeting specific receptors or enzymes. For example, studies have indicated its potential activity against certain cancer cell lines, suggesting that it may induce apoptosis in malignant cells due to its ability to bind effectively to cancer-related targets.

Medicine

In medicinal chemistry, derivatives of this compound are being explored for their therapeutic potential. Research has suggested that these derivatives may exhibit activity against neurodegenerative diseases such as Alzheimer's disease through mechanisms like cholinesterase inhibition. This indicates that the compound may enhance cholinergic signaling, providing a pathway for managing cognitive decline associated with such conditions.

Case Studies and Research Findings

Recent studies have highlighted the anticancer potential of pyrrolidine derivatives, including this compound:

- Cytotoxicity Studies : In vitro studies demonstrated that related compounds exhibited cytotoxic effects against various cancer cell lines. The structure of (3S,4R)-1-Benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid allows for enhanced binding to cancer-related targets.

- Neuroprotective Effects : Research indicated that certain derivatives showed inhibition of acetylcholinesterase and butyrylcholinesterase enzymes linked to Alzheimer's disease. This suggests that this compound may help manage neurodegenerative conditions by enhancing cholinergic signaling.

Mechanism of Action

The mechanism of action of (3S,4R)-1-Benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

- (3S,4R)-1-Benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid

- (3S,4R)-1-Benzyl-4-(4-bromophenyl)pyrrolidine-3-carboxylic acid

- (3S,4R)-1-Benzyl-4-(4-methylphenyl)pyrrolidine-3-carboxylic acid

Uniqueness

Compared to similar compounds, (3S,4R)-1-Benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid is unique due to the presence of the 4-chlorophenyl group. This substituent can influence the compound’s reactivity, biological activity, and overall properties, making it distinct from its analogs.

Biological Activity

(3S,4R)-1-Benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid is a chiral compound with significant implications in medicinal chemistry and pharmacology. Its unique structural features, including a pyrrolidine ring and specific substituents, contribute to its biological activity and potential therapeutic applications. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : (3S,4R)-1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid

- Molecular Formula : C18H18ClNO2

- Molecular Weight : 315.8 g/mol

- CAS Number : 1417789-28-6

The compound features a pyrrolidine ring substituted with a benzyl group and a 4-chlorophenyl group, which are crucial for its biological interactions.

The biological activity of (3S,4R)-1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid is primarily attributed to its interaction with various molecular targets, such as enzymes and receptors. The compound's structure enables it to fit into active sites of these targets, modulating their activity. Notably, it has shown potential as a lead compound in drug development for conditions like cancer and neurodegenerative diseases.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrrolidine derivatives, including (3S,4R)-1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid. For instance:

- Cytotoxicity Studies : Research demonstrated that related compounds exhibited cytotoxic effects against various cancer cell lines. The compound's structure allows for enhanced binding to cancer-related targets, potentially leading to apoptosis in malignant cells .

Neuroprotective Effects

The compound has also been investigated for neuroprotective properties:

- Cholinesterase Inhibition : Certain derivatives have shown inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to Alzheimer's disease. This suggests that (3S,4R)-1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid may help in managing neurodegenerative conditions by enhancing cholinergic signaling .

Comparative Analysis with Related Compounds

To understand the uniqueness of (3S,4R)-1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid, a comparison with structurally similar compounds is essential:

| Compound Name | Substituents | Biological Activity |

|---|---|---|

| (3S,4R)-1-Benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid | 4-fluorophenyl | Moderate anticancer activity |

| (3S,4R)-1-Benzyl-4-(4-bromophenyl)pyrrolidine-3-carboxylic acid | 4-bromophenyl | Reduced neuroprotective effects |

| (3S,4R)-1-Benzyl-4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid | 2-chlorophenyl | Lower cytotoxicity compared to the target compound |

The presence of the 4-chlorophenyl group in the target compound enhances its reactivity and biological activity compared to its analogs.

Case Study 1: Anticancer Efficacy

In a study assessing the efficacy of various pyrrolidine derivatives against hypopharyngeal tumor cells (FaDu), it was found that compounds with similar structural features exhibited cytotoxicity significantly higher than standard treatments like bleomycin. The mechanism involved apoptosis induction through receptor-mediated pathways .

Case Study 2: Alzheimer’s Disease Models

Research involving animal models of Alzheimer's disease indicated that derivatives of (3S,4R)-1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid effectively inhibited AChE activity. This inhibition correlated with improved cognitive function in treated subjects compared to controls .

Q & A

Q. What are the common synthetic routes for preparing (3S,4R)-1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid, and how do reaction conditions influence stereochemical outcomes?

Q. How is the compound characterized to confirm its stereochemistry and purity in academic settings?

- Methodological Answer : X-ray crystallography is the gold standard for absolute stereochemical confirmation, using programs like SHELXL for refinement . Chiral HPLC (e.g., Chiralpak AD-H column) with UV detection validates enantiomeric purity, while ¹H/¹³C NMR analysis (e.g., COSY, NOESY) resolves diastereomeric impurities. High-resolution mass spectrometry (HRMS) confirms molecular weight, and polarimetry quantifies optical rotation .

Q. What stability considerations are critical for storing and handling this compound in experimental workflows?

- Methodological Answer : The compound is light-sensitive and prone to oxidation at the pyrrolidine ring. Storage at –20°C under nitrogen in amber vials is recommended. Stability assays (e.g., accelerated degradation under 40°C/75% RH for 7 days) reveal decomposition pathways, monitored via HPLC-MS. Acidic/basic conditions should be avoided to prevent hydrolysis of the carboxylic acid group .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?

Q. What strategies are effective for optimizing the enantiomeric excess (ee) of this compound during scale-up synthesis?

- Methodological Answer : Dynamic kinetic resolution (DKR) using immobilized lipases (e.g., Candida antarctica Lipase B) improves ee% to >98%. Continuous-flow microreactors enhance mass transfer and reduce racemization. DOE (Design of Experiments) models optimize parameters like catalyst loading (0.5–2 mol%) and residence time .

Q. How does the compound’s conformation influence its pharmacological profile, and what computational tools are used to model this?

- Methodological Answer : The (3S,4R) configuration creates a rigid pyrrolidine scaffold that enhances target selectivity. Density Functional Theory (DFT) calculations (e.g., Gaussian 16) map torsional angles and electrostatic potentials, correlating with pharmacokinetic properties. Molecular dynamics simulations (e.g., GROMACS) predict membrane permeability and blood-brain barrier penetration .

Cross-Disciplinary Applications

Q. What role does this compound play in developing fluorescent probes or imaging agents?

- Methodological Answer : The 4-chlorophenyl group serves as a fluorophore anchor. Conjugation with BODIPY derivatives via amide coupling (EDC/NHS chemistry) creates pH-sensitive probes. Confocal microscopy validates cellular uptake, and fluorescence lifetime imaging (FLIM) quantifies microenvironmental changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.